![molecular formula C7H3Cl3N2O2S B15058011 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring.
Scientific Research Applications
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase . These interactions lead to the modulation of various biological processes, including the regulation of blood pressure, glucose metabolism, and cell proliferation.
Comparison with Similar Compounds
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
4H-1,2,4-Benzothiadiazine-1,1-dioxides: Known for their cardiovascular and hypertensive effects.
3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides: Exhibits tuberculostatic and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for various research applications.
Biological Activity
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C7Cl3N2O2S
- Molecular Weight : 251.56 g/mol
- CAS Number : 1437447-96-5
Biological Activity Overview
Research indicates that derivatives of thiadiazine compounds exhibit a range of biological activities, including antitumor and antimicrobial properties. The specific activity of this compound has been explored in various studies.
Antitumor Activity
A significant focus has been on the antitumor activity of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Study Findings : In a study conducted by the National Cancer Institute (NCI), derivatives of thiadiazine compounds were tested against 60 cancer cell lines. The results indicated promising antitumor activity against leukemia, lung cancer, colon cancer, melanoma, and breast cancer cells .
Cancer Type | IC50 (µM) | Reference |
---|---|---|
Leukemia | 0.5 | NCI Study |
Non-small Cell Lung | 0.8 | NCI Study |
Colon Cancer | 0.6 | NCI Study |
Melanoma | 0.7 | NCI Study |
Breast Cancer | 0.4 | NCI Study |
The mechanism through which 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and the disruption of cellular signaling pathways that promote tumor growth.
Case Studies
Several case studies have highlighted the efficacy of thiadiazine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A group of researchers synthesized various thiadiazine derivatives and evaluated their anticancer properties using MTT assays on human cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of these compounds. In one such study involving mice with induced tumors, treatment with 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine resulted in significant tumor regression compared to control groups .
Properties
Molecular Formula |
C7H3Cl3N2O2S |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
3,6,7-trichloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3Cl3N2O2S/c8-3-1-5-6(2-4(3)9)15(13,14)12-7(10)11-5/h1-2H,(H,11,12) |
InChI Key |
DXWHTGQCVUSZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
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